3-(Pyridin-3-yloxy)phenol
Description
Properties
IUPAC Name |
3-pyridin-3-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-1-4-10(7-9)14-11-5-2-6-12-8-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWXYGODQAUYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yloxy)phenol typically involves the reaction of pyridin-3-ol with phenol derivatives. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with a phenol derivative in the presence of a base. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: Both the phenol and pyridine rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenol and pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-(Pyridin-3-yloxy)phenol has been investigated for its potential as an anticancer agent. A study highlighted its ability to inhibit the growth of cancer cells associated with the overexpression of the epidermal growth factor receptor (EGFR), which is often implicated in tumor progression and drug resistance . The compound's effectiveness in targeting EGFR mutations presents a promising avenue for developing targeted cancer therapies.
Mechanism of Action
Research indicates that compounds containing the pyridine moiety can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival . For instance, derivatives of this compound have shown to block proliferation and induce cell death in specific cancer cell lines such as K562 and MCF-7 .
Chemical Synthesis
C–H Functionalization
The compound serves as a precursor in synthetic chemistry, particularly in C–H functionalization reactions. A novel protocol utilizing this compound has been developed for the selective chlorination and borylation of phenolic compounds, enabling the introduction of various functional groups at ortho positions . This method enhances the versatility of phenolic compounds in synthesizing more complex molecules.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions have been successfully applied using this compound as a substrate. This approach allows for the synthesis of polysubstituted phenols, which are valuable intermediates in organic synthesis . The ability to selectively modify phenolic structures expands the toolkit available for chemists working on drug development and material science.
Material Science
Polymer Chemistry
In material science, this compound is explored for its potential in polymer applications due to its reactive hydroxyl group. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that incorporating such compounds can lead to materials with improved performance characteristics suitable for various industrial applications.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated various derivatives of this compound against multiple cancer cell lines, revealing significant inhibition of cell proliferation. The findings underscore the compound's potential as a lead structure for developing new anticancer agents targeting EGFR .
Case Study 2: Synthetic Applications
Research on palladium-catalyzed reactions demonstrated that this compound could be utilized effectively for synthesizing complex phenolic derivatives through selective functionalization strategies. This advancement illustrates its utility in expanding synthetic methodologies within organic chemistry .
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yloxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-(Pyridin-4-yloxy)phenol
- Structure: Pyridine ring attached at the 4-position of the phenol.
- Molecular Formula: C₁₁H₉NO₂ (identical to the 3-yloxy isomer) .
- Predicted physicochemical properties (e.g., pKa = 9.11) suggest weaker acidity than the 3-yloxy isomer due to reduced conjugation with the phenolic -OH group .
4-(Pyridin-3-yloxy)phenol
- Structure: Phenol substituted at the 4-position with a pyridin-3-yloxy group.
- Synthesis : Reacted with AISF and Cs₂CO₃ in acetonitrile to form sulfurofluoridates (74% yield) .
- Applications : Intermediate for SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling bioconjugation and polymer synthesis .
Functional Derivatives
Alkyl 3-(Pyridin-3-yloxy)acrylate
Structural and Electronic Comparisons
| Compound | Pyridine Position | Phenol Position | Key Functional Groups |
|---|---|---|---|
| 3-(Pyridin-3-yloxy)phenol | 3 | 3 | Phenolic -OH, ether |
| 3-(Pyridin-4-yloxy)phenol | 4 | 3 | Phenolic -OH, ether |
| 4-(Pyridin-3-yloxy)phenol | 3 | 4 | Phenolic -OH, ether |
- Electronic Effects: The 3-pyridinyloxy group in this compound allows stronger resonance stabilization of the phenolic -OH, increasing acidity compared to the 4-pyridinyloxy isomer . Substituent position influences reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions.
Biological Activity
3-(Pyridin-3-yloxy)phenol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the available literature on its biological properties, including antioxidant effects, potential therapeutic applications, and structure-activity relationships.
Chemical Structure
This compound, also known by its chemical formula CHNO, consists of a phenolic ring substituted with a pyridine group. This unique structure contributes to its various biological activities.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. The ability to reduce oxidative damage is crucial for preventing various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
Studies have explored the compound's potential as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on specific phospholipases, which are critical in cellular signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine and phenolic moieties can enhance its inhibitory potency .
Case Studies
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound was tested in models of neurodegeneration. The results indicated that the compound could attenuate neuronal cell death induced by neurotoxic agents, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound. It demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression was highlighted .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be significantly influenced by its structural components. A detailed SAR analysis revealed that:
- Substituents on the Phenolic Ring : Variations in substituents can enhance or diminish biological activity. For instance, electron-donating groups tend to increase antioxidant capacity.
- Pyridine Modifications : Alterations in the pyridine ring can affect binding affinity to target enzymes, thereby influencing inhibitory potency.
The following table summarizes findings from SAR studies:
| Compound Variant | Activity Type | Observed Effect |
|---|---|---|
| This compound | Antioxidant | High radical scavenging |
| Methyl-substituted variant | Enzyme Inhibition | Increased potency |
| Hydroxyl-substituted variant | Anticancer | Enhanced cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
